molecular formula C12H9N3S2 B13109207 4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione CAS No. 89012-16-8

4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione

Cat. No.: B13109207
CAS No.: 89012-16-8
M. Wt: 259.4 g/mol
InChI Key: QDGVPGJXXAZHIB-UHFFFAOYSA-N
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Description

4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione is a heterocyclic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves the reaction of 2-Iminothiazolidin-4-one with aromatic aldehydes. One common method is the Mannich procedure, where 3-Phenyl-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is prepared and then reacted with aromatic aldehydes to afford arylidene derivatives . Another approach involves the reaction of 2-Iminothiazolidin-4-one with activated olefins catalyzed by triethylamine .

Industrial Production Methods

Industrial production methods for 4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Scientific Research Applications

4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit bacterial DNA gyrase, leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for further research and development.

Properties

CAS No.

89012-16-8

Molecular Formula

C12H9N3S2

Molecular Weight

259.4 g/mol

IUPAC Name

4-methyl-6-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione

InChI

InChI=1S/C12H9N3S2/c1-8-13-11(16)14-12-15(8)10(7-17-12)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

QDGVPGJXXAZHIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=S)N=C2N1C(=CS2)C3=CC=CC=C3

Origin of Product

United States

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